
6,7-Difluoro-1H-indole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-1H-indole-5-carbonitrile is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of an appropriate precursor with fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium.
Industrial Production Methods: Industrial production of 6,7-Difluoro-1H-indole-5-carbonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions: 6,7-Difluoro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
科学的研究の応用
6,7-Difluoro-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6,7-Difluoro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological targets, leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
類似化合物との比較
- 5,6-Difluoro-1H-indole-2-carboxylic acid
- 5-Fluoro-1H-indole-2-carbonitrile
- 6-Fluoro-1H-indole-3-carboxaldehyde
Comparison: 6,7-Difluoro-1H-indole-5-carbonitrile is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the indole ring. This positioning can significantly influence its chemical properties and biological activities compared to other fluorinated indole derivatives .
特性
分子式 |
C9H4F2N2 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
6,7-difluoro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H4F2N2/c10-7-6(4-12)3-5-1-2-13-9(5)8(7)11/h1-3,13H |
InChIキー |
JQZPRMWRTSRJEA-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C(C(=C(C=C21)C#N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


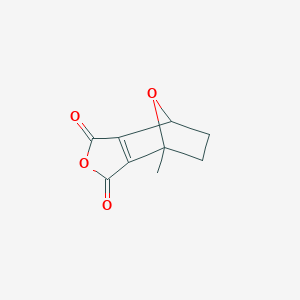


![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)
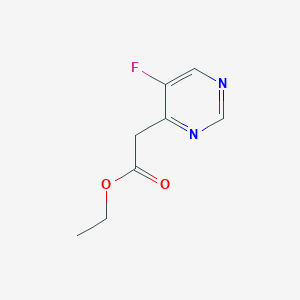


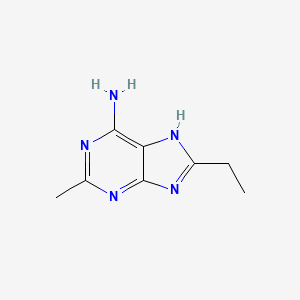
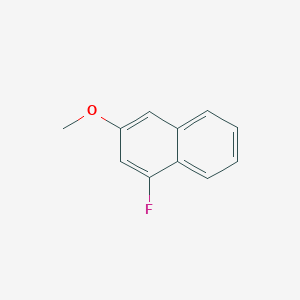
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B11910735.png)
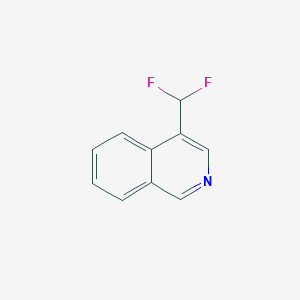

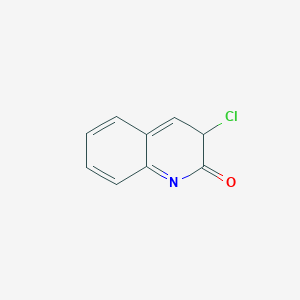
![(E)-2-(1,4-Dioxaspiro[4.5]decan-6-ylidene)ethanol](/img/structure/B11910772.png)
